molecular formula C21H19NO B2746518 (2Z)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide CAS No. 328026-72-8

(2Z)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B2746518
CAS No.: 328026-72-8
M. Wt: 301.389
InChI Key: AGISHRROGWYVBN-ACCUITESSA-N
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Description

(2Z)-N-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H19NO and its molecular weight is 301.389. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Naphthalimides in Medicinal Chemistry

Naphthalimide compounds represent a significant class of nitrogen-containing aromatic heterocycles, characterized by their large conjugated planar structures, which enable them to interact with various biological targets including DNAs, enzymes, and receptors. This interaction potential underpins their broad-spectrum utility in medicinal chemistry. Naphthalimide derivatives have made notable progress in clinical trials as anticancer agents, with ongoing expansions into treatments for various diseases. Moreover, their application extends to being artificial ion receptors, fluorescent probes, and cell imaging agents, demonstrating diverse potential applications in real-time biomolecule detection, understanding biological processes, and determining pharmacokinetic properties (Gong et al., 2016).

Therapeutic Applications and Mechanism of Action

The therapeutic scope of naphthalimide derivatives spans multiple areas, including but not limited to anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. The broad spectrum of activity is attributed to the unique structure of naphthalimides, which allows for rational design strategies, understanding of structure-activity relationships, and elucidation of action mechanisms. These strategies and understandings contribute significantly to the development of naphthalimide-based medicinal chemistry, making it a burgeoning field of research with a focus on creating novel compounds that can serve as effective therapeutic agents (Gong et al., 2016).

Properties

IUPAC Name

(Z)-N-(3,4-dimethylphenyl)-3-naphthalen-1-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-10-12-19(14-16(15)2)22-21(23)13-11-18-8-5-7-17-6-3-4-9-20(17)18/h3-14H,1-2H3,(H,22,23)/b13-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISHRROGWYVBN-QBFSEMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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